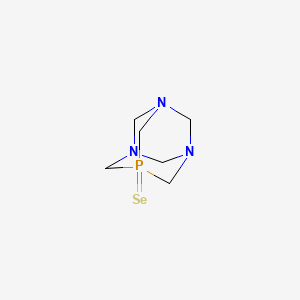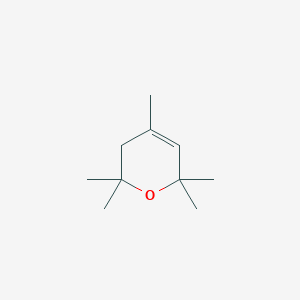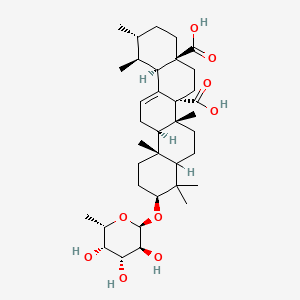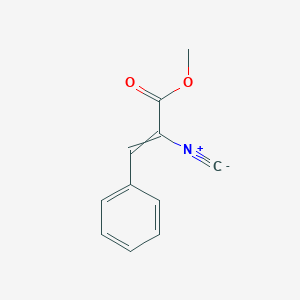
Heptadec-12-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadec-12-enoic acid is a monounsaturated fatty acid with the molecular formula C17H32O2. It is characterized by a double bond located at the 12th carbon atom in the heptadecane chain. This compound is a minor constituent of ruminant fats and has been studied for its potential biological activities, including antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptadec-12-enoic acid can be synthesized through various organic reactions. One common method involves the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air. The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction in the presence of an argon atmosphere .
Industrial Production Methods: Industrial production methods for this compound typically involve the extraction and purification of the compound from natural sources, such as ruminant fats. Advanced techniques like chromatography and distillation are employed to isolate and purify the compound to a high degree of purity .
Analyse Des Réactions Chimiques
Types of Reactions: Heptadec-12-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form heptadecanoic acid.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Alcohols and amines are used in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Heptadecanoic acid.
Substitution: Esters, amides.
Applications De Recherche Scientifique
Heptadec-12-enoic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of heptadec-12-enoic acid involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. It may also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation . Additionally, its antitumor activity is thought to be related to its ability to induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Heptadec-12-enoic acid can be compared with other similar monounsaturated fatty acids:
(9Z)-heptadecenoic acid: Has a double bond at the 9th carbon position.
(10Z)-heptadecenoic acid: Has a double bond at the 10th carbon position.
8-Heptadecenoic acid: Has a double bond at the 8th carbon position.
Uniqueness: this compound is unique due to its specific double bond position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and biological effects compared to other heptadecenoic acids.
Propriétés
Numéro CAS |
75656-27-8 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
heptadec-12-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h5-6H,2-4,7-16H2,1H3,(H,18,19) |
Clé InChI |
VDBZSBZPSBQBTG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)
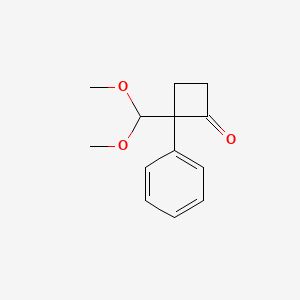
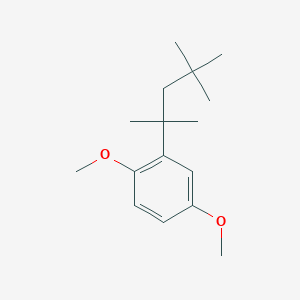
![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)
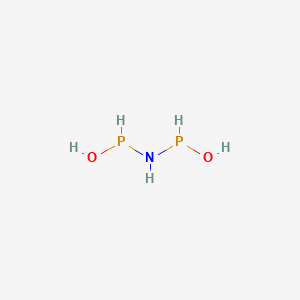
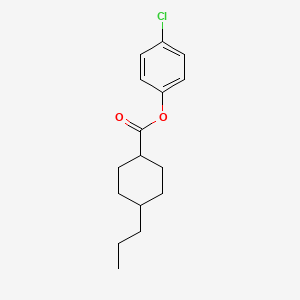
![1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one](/img/structure/B14432970.png)
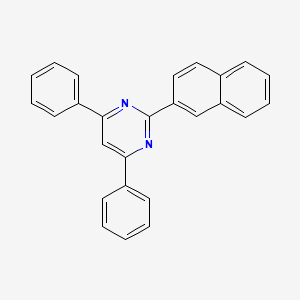
![(Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone](/img/structure/B14432979.png)
